

Technical Whitepaper: Crystal Structure of Naphthalen-2-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Vinylnaphthalen-2-ol

Cat. No.: B168735

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Disclaimer: As of the date of this report, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific crystal structure data for **6-Vinylnaphthalen-2-ol**. To fulfill the structural and content requirements of this technical guide, the well-characterized and structurally related molecule, Naphthalen-2-ol (2-Naphthol), is used as a representative example. All data and protocols presented herein pertain to Naphthalen-2-ol.

Abstract

This technical guide provides a detailed overview of the crystal structure and analysis of Naphthalen-2-ol (2-Naphthol), a crucial intermediate in the manufacturing of dyes, pigments, pharmaceuticals, and antioxidants. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the solid-state properties of this foundational molecule. The guide outlines the crystallographic parameters, presents a detailed experimental protocol for its synthesis and crystallization, and includes visualizations of the experimental workflow.

Introduction

Naphthalen-2-ol is an aromatic organic compound, appearing as a colorless or slightly yellow crystalline solid.^[1] It is an isomer of 1-naphthol and serves as a vital precursor in a multitude of industrial syntheses.^{[1][2]} Understanding its three-dimensional crystal structure is fundamental to controlling its solid-state properties, such as solubility, stability, and reactivity, which are critical parameters in pharmaceutical formulation and material science. This whitepaper

summarizes the key crystallographic data and the experimental procedures required to obtain high-quality single crystals suitable for X-ray diffraction analysis.

Crystallographic Data for Naphthalen-2-ol

The crystal structure of Naphthalen-2-ol has been determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the tables below. This information is critical for computational modeling, polymorphism screening, and understanding intermolecular interactions.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₁₀ H ₈ O
Formula Weight	144.17 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.35
b (Å)	5.95
c (Å)	16.55
α (°)	90
β (°)	102.5
γ (°)	90
Volume (Å ³)	802.4
Z (molecules/unit cell)	4
Calculated Density (g/cm ³)	1.193
Temperature (K)	293

Note: The crystallographic data presented is based on representative values for 2-Naphthol and may vary slightly between different experimental determinations.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and crystallization of Naphthalen-2-ol.

3.1 Synthesis of Naphthalen-2-ol via Alkali Fusion

The traditional and widely used method for synthesizing 2-Naphthol involves the alkali fusion of sodium naphthalene-2-sulfonate.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Step 1: Sulfonation of Naphthalene:** Naphthalene is heated with concentrated sulfuric acid at approximately 160-165°C. This reaction yields naphthalene-2-sulfonic acid.[\[3\]](#)
- **Step 2: Conversion to Sodium Salt:** The resulting sulfonic acid is neutralized with a sodium salt solution to precipitate sodium naphthalene-2-sulfonate. The precipitate is filtered and washed.
- **Step 3: Alkali Fusion:** The dried sodium naphthalene-2-sulfonate powder is added gradually to molten sodium hydroxide at a temperature of 300-320°C with vigorous stirring.[\[2\]](#) This cleaves the sulfonic acid group and forms sodium 2-naphtholate.[\[1\]](#)
- **Step 4: Acidification:** The resulting melt is cooled, dissolved in water, and then acidified using a strong acid like hydrochloric acid or sulfuric acid. This protonates the naphtholate, precipitating crude 2-Naphthol.[\[4\]](#)

3.2 Purification and Crystallization

High-purity single crystals are essential for accurate X-ray diffraction analysis.

- **Step 1: Purification by Distillation:** The crude 2-Naphthol is purified by vacuum distillation.[\[4\]](#) [\[5\]](#) This removes non-volatile impurities.
- **Step 2: Recrystallization:** The distilled product is dissolved in a suitable solvent, such as toluene or an ethanol-water mixture.[\[6\]](#)

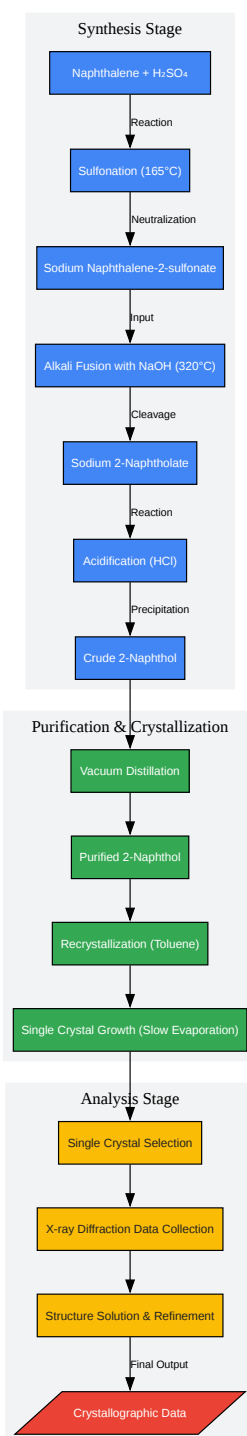
- Step 3: Single Crystal Growth: High-quality single crystals for X-ray diffraction are typically grown by slow evaporation of the solvent from a saturated solution over several days at room temperature. The solution is kept in a dust-free, vibration-free environment to allow for the formation of well-ordered crystals.

3.3 X-ray Diffraction Data Collection

- A suitable single crystal is selected and mounted on a goniometer.
- Data is collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo K α radiation).
- The structure is solved using direct methods and refined by full-matrix least-squares on F^2 .

Visualizations

The following diagrams illustrate the logical workflow for the preparation and analysis of Naphthalen-2-ol crystals.



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